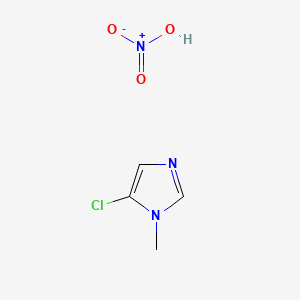

1-(Difluoromethyl)-3-iodobenzene

説明

1-(Difluoromethyl)-3-iodobenzene is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-3-iodobenzene involves the use of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has seen rapid growth in the past two decades thanks to the development of new reagents and catalysts .Molecular Structure Analysis

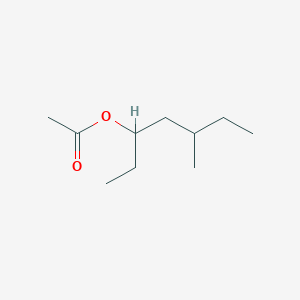

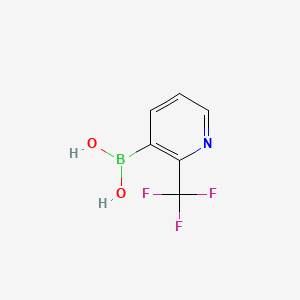

The molecular structure of 1-(Difluoromethyl)-3-iodobenzene is characterized by the presence of a difluoromethyl group (CF2H) and an iodine atom attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving 1-(Difluoromethyl)-3-iodobenzene typically involve the difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .科学的研究の応用

Late-Stage Difluoromethylation

1-(Difluoromethyl)-3-iodobenzene: is utilized in late-stage difluoromethylation, a process crucial for introducing the difluoromethyl group into complex molecules. This technique is pivotal in pharmaceutical chemistry as it allows for the modification of bioactive compounds, potentially altering their pharmacokinetic properties .

Hydrogen Bond Donor Capability

The compound’s CF2H group is a competent hydrogen bond donor, which is unique among polyfluorinated motifs. This property makes it a suitable bioisostere for alcohol, thiol, or amine groups, leading to its incorporation in various bioactive compounds, including drugs and agrochemicals .

HDAC6 Inhibition

1-(Difluoromethyl)-3-iodobenzene: derivatives, specifically difluoromethyl-1,3,4-oxadiazole (DFMO) inhibitors, show promise in inhibiting histone deacetylase 6 (HDAC6). HDAC6 is a target for disease therapy, and these inhibitors offer selectivity and potency, making them valuable in therapeutic interventions .

Enzyme Kinetics and Structural Insights

The compound provides insights into enzyme kinetics and structural nuances, particularly in the context of HDAC6 inhibition. Understanding the interaction dynamics and hydrolysis mechanisms of DFMO derivatives can contribute to the development of new therapeutic strategies .

Synthesis of Fungicidally Active Compounds

It serves as a precursor in the synthesis of fungicidally active compounds. The difluoromethyl group can be incorporated into various rings like pyrazoline, pyrrole, or thiophene, mimicking similar-substituted pyrazole carboxamides, which are known for their fungicidal activity .

Pharmaceutical Relevance

The unique properties of 1-(Difluoromethyl)-3-iodobenzene facilitate the creation of molecules with pharmaceutical relevance. Its ability to form stable bonds with carbon, oxygen, nitrogen, or sulfur makes it a versatile reagent in medicinal chemistry .

Safety and Hazards

While specific safety and hazard information for 1-(Difluoromethyl)-3-iodobenzene is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

The field of organofluorine chemistry, which includes compounds like 1-(Difluoromethyl)-3-iodobenzene, is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications . The development of more environmentally friendly fluorination and fluoroalkylation methods is a key area of focus .

特性

IUPAC Name |

1-(difluoromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHDLSABVNCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)